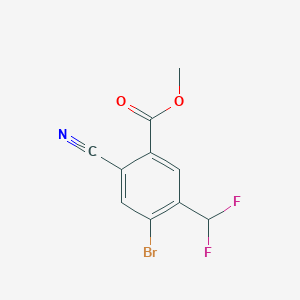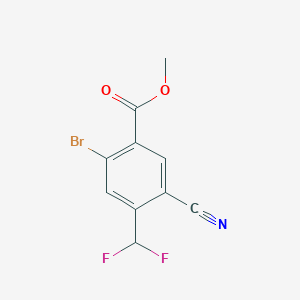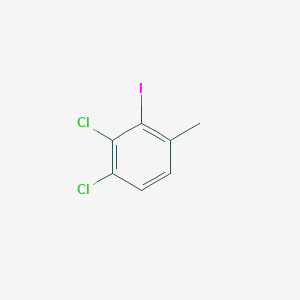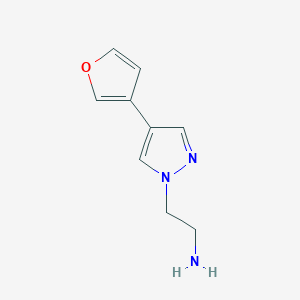
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Übersicht
Beschreibung
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (Boc-Lys-Leu-Ala-Leu-OH) is an amino acid peptide sequence composed of five amino acids. It is a synthetic peptide that is commonly used in laboratory experiments to study the structure, function, and biochemical and physiological effects of peptides. Boc-Lys-Leu-Ala-Leu-OH is a highly versatile peptide that has been used in a variety of research applications, including drug discovery, protein engineering, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH: is extensively used in the field of peptide synthesis. The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups serve as protective groups for amino acids during the synthesis process. They are particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed by piperidine in DMF, allowing for the sequential addition of amino acids to form the desired peptide chain .
Drug Development
In medicinal chemistry, this compound is a building block for the preparation of peptides that can be modified at the lysine side chain. These peptides may have potential therapeutic applications, including the development of new drugs .
Biochemical Research
The compound finds its application in biochemical research, particularly in studying protein structure and function. It can be used to synthesize peptides that mimic parts of proteins, which are then used to investigate protein interactions and enzymatic activities .
Material Science
In materials science, peptides containing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH can be used to create self-assembling materials. These materials have applications in creating nanofibers, hydrogels, and other nanostructures that could be used for drug delivery systems or tissue engineering scaffolds .
Analytical Chemistry
Analytical chemists utilize this compound to develop new methods for peptide analysis. It can be used as a standard to calibrate and develop chromatographic techniques, such as HPLC, ensuring accurate peptide quantification and identification .
Environmental Science
While not directly used in environmental science, peptides synthesized using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH can be employed in environmental biotechnology. For instance, they can be part of biosensors that detect environmental pollutants or part of systems designed to bioremediate contaminated sites .
Molecular Biology
In molecular biology, this compound is used to study protein-protein interactions, post-translational modifications, and other cellular processes. It enables the synthesis of peptides that can act as substrates or inhibitors of enzymes, helping to elucidate their biological pathways .
Chemical Engineering
In chemical engineering, Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is used in the design of processes for large-scale peptide synthesis. Its protective groups are key in optimizing reaction conditions and improving yields, which is crucial for industrial production .
Wirkmechanismus
Peptides like “Boc-Lys(Fmoc)-Leu-Ala-Leu-OH” are often used in research as tools to probe biological systems. They can be designed to interact with specific proteins or other molecules in a cell, and their effects can provide insights into the roles of these targets. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used in peptide synthesis to protect amine groups and are removed during or after synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPHYGVMZPCJZ-OPPLUPLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)
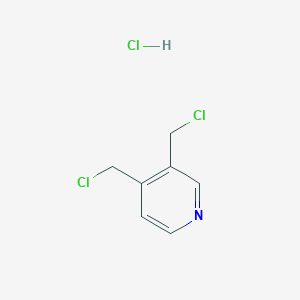
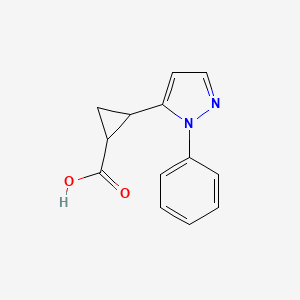
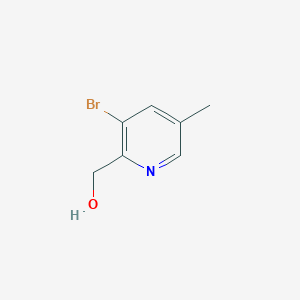
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)
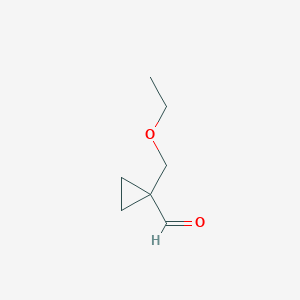

![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
